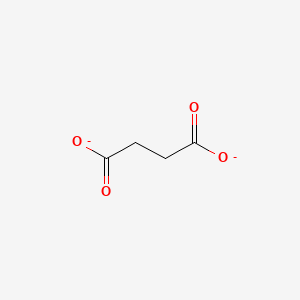

Succinate

Descripción

A water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters. It is also used in foods as a sequestrant, buffer, and a neutralizing agent. (Hawley's Condensed Chemical Dictionary, 12th ed, p1099; McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed, p1851)

Structure

3D Structure

Propiedades

IUPAC Name |

butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036772 | |

| Record name | Succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-14-4 | |

| Record name | Succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinate dianion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, ion(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINATE DIANION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ326AG789 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Succinate: A Key Signaling Molecule at the Crossroads of Metabolism and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once viewed primarily as an intermediate in the tricarboxylic acid (TCA) cycle, succinate has emerged as a critical signaling molecule in the inflammatory process. Its accumulation and release during metabolic stress act as a danger signal, modulating the function of immune cells and driving inflammatory responses in a context-dependent manner. This technical guide provides a comprehensive overview of the multifaceted role of this compound in inflammation, detailing its synthesis, transport, and dual intracellular and extracellular signaling pathways. We present a compilation of quantitative data on this compound levels in various inflammatory conditions, detailed experimental protocols for its study, and visual representations of its complex signaling networks to empower researchers and drug development professionals in harnessing this pathway for therapeutic innovation.

Introduction: The Evolving Paradigm of this compound Signaling

Inflammation is a fundamental protective response that can become detrimental when dysregulated. Recent advances in the field of immunometabolism have unveiled a pivotal role for metabolic reprogramming in directing immune cell function. This compound, a key metabolite in cellular respiration, has taken center stage in this paradigm shift.[1][2][3] Under normoxic conditions, this compound is rapidly oxidized by this compound dehydrogenase (SDH) within the mitochondria. However, in inflammatory microenvironments characterized by hypoxia and metabolic upheaval, this compound accumulates, escapes the mitochondria, and is released into the extracellular space.[2][3] This "spillover" allows this compound to function as a potent signaling molecule through two principal mechanisms: intracellularly, by modifying epigenetic and transcriptional programs, and extracellularly, by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).[2][3] This guide will delve into the core mechanisms of this compound signaling in inflammation, providing the necessary technical details for its investigation.

This compound Production, Accumulation, and Transport in Inflammation

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), a significant metabolic shift occurs in immune cells like macrophages, leading to a break in the TCA cycle and subsequent this compound accumulation.[2][4][5]

Key Pathways of this compound Accumulation:

-

Reversal of SDH activity: Under hypoxic conditions, the electron transport chain is impaired, leading to the reverse activity of SDH, which converts fumarate (B1241708) to this compound.

-

Anaplerosis: The replenishment of TCA cycle intermediates from other sources, such as glutamine, contributes to the this compound pool.[4]

-

GABA shunt: This metabolic pathway can also feed into the TCA cycle at the level of this compound.[4]

Once accumulated in the mitochondrial matrix, this compound is transported to the cytosol via mitochondrial dicarboxylate carriers. From the cytosol, it can be exported into the extracellular space through monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[6]

Intracellular Signaling: this compound as a Regulator of Hypoxia-Inducible Factor-1α (HIF-1α)

Cytosolic this compound plays a critical role in the stabilization of the transcription factor HIF-1α, even under normoxic conditions—a phenomenon termed "pseudohypoxia".[2][7]

Mechanism of HIF-1α Stabilization:

-

Inhibition of Prolyl Hydroxylases (PHDs): this compound competitively inhibits PHDs, which are α-ketoglutarate-dependent dioxygenases responsible for hydroxylating HIF-1α.[2][7]

-

Prevention of Degradation: In its hydroxylated state, HIF-1α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation cascade.[8]

-

Transcriptional Activation: Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcription of pro-inflammatory genes, most notably Interleukin-1β (IL-1β).[2][4][5]

DOT Script for Intracellular this compound Signaling Pathway:

Caption: Intracellular this compound stabilizes HIF-1α, leading to pro-inflammatory gene expression.

Extracellular Signaling: The this compound Receptor (SUCNR1)

Extracellular this compound acts as a ligand for the G protein-coupled receptor SUCNR1, which is expressed on various immune cells, including macrophages and dendritic cells.[3][9] The activation of SUCNR1 can trigger both pro- and anti-inflammatory responses depending on the cellular context and the G protein coupling.[3]

SUCNR1 Signaling Pathways:

-

Gq/11 Pathway: Activation of the Gq protein leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the activation of downstream signaling pathways like the MAPK/ERK pathway and the production of prostaglandins.[1][3]

-

Gi/o Pathway: Coupling to the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This pathway has been implicated in both pro- and anti-inflammatory effects.

DOT Script for Extracellular this compound (SUCNR1) Signaling Pathway:

Caption: SUCNR1 activation by this compound triggers Gq and Gi signaling cascades.

Quantitative Data on this compound in Inflammatory Diseases

Elevated levels of this compound have been reported in various inflammatory and metabolic diseases. The following tables summarize some of the available quantitative data.

Table 1: this compound Concentrations in Human Plasma/Serum in Inflammatory Conditions

| Condition | This compound Concentration (µM) | Control Group Concentration (µM) | Fold Change (approx.) | Reference(s) |

| Crohn's Disease (active) | Elevated (specific values variable) | ~5 | >2 | [10] |

| Ulcerative Colitis (active) | Elevated (specific values variable) | ~5 | >2 | [10] |

| Sepsis (early stage) | Median: <10 (up to >100 in severe cases) | Median: 22 | Variable | [11][12] |

| Sepsis (endotoxic shock model, swine) | 497 (435-615) | 171 (109-253) | 2.9 | [13] |

| Critically Injured Patients (deceased) | 96.1 ± 144.2 | 3.7 ± 1.8 | 25.9 | [6][14] |

Table 2: this compound Concentrations in Other Biological Fluids

| Condition | Fluid | This compound Concentration | Control Group Concentration | Fold Change (approx.) | Reference(s) |

| Inflammatory Bowel Disease | Feces | 7,000 - 25,000 µM | 1 - 3 µM | >2000 | [15][16] |

| Rheumatoid Arthritis | Synovial Fluid | Elevated | N/A | N/A | [17][18] |

Table 3: In Vitro Effects of this compound on Macrophage Cytokine Secretion

| Cytokine | Cell Type | This compound Concentration | Effect | Reference(s) |

| IL-1β | Murine BMDM | 500 µM | Increased secretion | [9] |

| IL-6 | Murine BMDM | 0.625 - 5.0 mM | Dose-dependent suppression of LPS-induced secretion | [11][19] |

| TNF-α | Murine BMDM | 0.625 - 5.0 mM | Dose-dependent suppression of LPS-induced secretion | [11][19] |

BMDM: Bone Marrow-Derived Macrophages

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound signaling in inflammation.

DOT Script for a General Experimental Workflow:

Caption: A typical workflow for investigating the role of this compound in inflammation.

Measurement of this compound Concentration

Method 1: Colorimetric Assay

This method is suitable for rapid and high-throughput screening of this compound levels in various biological samples.

-

Principle: this compound concentration is determined by a coupled enzyme reaction that results in a colorimetric product, which is measured at 450 nm.

-

Protocol Outline (based on commercial kits):

-

Sample Preparation: Homogenize tissue or cells on ice in the provided assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

-

Standard Curve Preparation: Prepare a series of this compound standards with known concentrations.

-

Reaction Setup: Add samples and standards to a 96-well plate. Add the reaction mix containing the this compound enzyme mix and developer.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Determine the this compound concentration in the samples by comparing their absorbance to the standard curve.

-

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and specificity for the accurate quantification of this compound, especially in complex biological matrices.

-

Principle: this compound is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry based on its mass-to-charge ratio.

-

Protocol Outline:

-

Sample Preparation: Perform a protein precipitation and/or liquid-liquid extraction of the biological sample (e.g., plasma, cell lysate) to remove interfering substances. An internal standard (e.g., 13C-labeled this compound) is typically added for accurate quantification.

-

LC Separation: Inject the extracted sample onto a suitable LC column (e.g., a HILIC or reversed-phase column) to separate this compound from other components.

-

MS Detection: The eluent from the LC is introduced into the mass spectrometer. This compound is typically detected in negative ion mode using selected reaction monitoring (SRM) for quantitative analysis.

-

Quantification: The peak area of this compound is normalized to the peak area of the internal standard, and the concentration is calculated using a calibration curve prepared with known concentrations of this compound.

-

SUCNR1 Activation Assay (Calcium Flux)

This assay measures the activation of the Gq pathway downstream of SUCNR1 by monitoring changes in intracellular calcium levels.

-

Principle: SUCNR1 activation leads to an increase in intracellular calcium concentration, which can be detected using a calcium-sensitive fluorescent dye.

-

Protocol Outline:

-

Cell Culture: Culture cells expressing SUCNR1 (either endogenously or through transfection) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Agonist Addition: Add this compound or a SUCNR1 agonist at various concentrations to the wells.

-

Kinetic Measurement: Immediately measure the change in fluorescence over time to monitor the calcium flux.

-

Data Analysis: The increase in fluorescence intensity reflects the extent of SUCNR1 activation. EC50 values can be calculated from the dose-response curves.

-

HIF-1α Stabilization Assay (Western Blot)

This method is used to detect the accumulation of HIF-1α protein in response to this compound treatment.

-

Principle: HIF-1α protein levels are measured by separating total cell lysates via SDS-PAGE, transferring the proteins to a membrane, and detecting HIF-1α using a specific antibody.

-

Protocol Outline:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified period.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors. It is crucial to perform lysis quickly and on ice to prevent HIF-1α degradation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-1α.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensity for HIF-1α and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative increase in HIF-1α protein levels.

-

Conclusion and Future Directions

This compound has unequivocally transitioned from a simple metabolic intermediate to a key signaling molecule that intricately links cellular metabolism with inflammatory responses. Its dual role, acting both intracellularly to stabilize HIF-1α and extracellularly via its receptor SUCNR1, highlights the complexity of its regulatory functions. The accumulation of this compound in various inflammatory diseases underscores its potential as both a biomarker and a therapeutic target.

For researchers and drug development professionals, understanding the nuances of this compound signaling is paramount. The methodologies and data presented in this guide provide a foundational framework for investigating this pathway. Future research should focus on elucidating the context-dependent nature of this compound signaling, dissecting the differential roles of the Gq and Gi pathways in various immune cell subsets, and exploring the therapeutic potential of modulating this compound levels or SUCNR1 activity in specific inflammatory and autoimmune diseases. The development of more specific SUCNR1 agonists and antagonists will be crucial in translating our understanding of this compound signaling into novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Cellular this compound metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 3. Cellular this compound metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is an inflammatory signal that induces IL-1β through HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma this compound is a predictor of mortality in critically injured patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 9. This compound/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound drives gut inflammation by promoting FoxP3 degradation through a molecular switch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serum Levels of Mitochondrial and Microbial Metabolites Reflect Mitochondrial Dysfunction in Different Stages of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increase in plasma this compound is associated with aerobic lactate production in a model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasma this compound is a predictor of mortality in critically injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound’s Dual Roles in Inflammatory Bowel Disease: A Narrative Review of Microbiota-Metabolism-Immune Crosstalk and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Circulating Pro- and Anti-Inflammatory Metabolites and Its Potential Role in Rheumatoid Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolites as drivers and targets in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of Succinate in the Tricarboxylic Acid Cycle and Beyond: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that extends its influence far beyond its canonical role in mitochondrial bioenergetics. Under conditions of metabolic stress, such as hypoxia and inflammation, the accumulation of this compound both intracellularly and extracellularly triggers a cascade of signaling events that have profound implications for cellular function and pathology. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, with a focus on its function within the TCA cycle, its action as a signaling mediator through the this compound receptor 1 (SUCNR1), and its impact on hypoxia-inducible factor-1α (HIF-1α) stabilization. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in drug development.

This compound's Core Function in the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is a central metabolic pathway that facilitates the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2) for the electron transport chain. This compound is a crucial component of this cycle, formed from succinyl-CoA by the enzyme succinyl-CoA synthetase and subsequently oxidized to fumarate (B1241708) by this compound dehydrogenase (SDH), which is also known as Complex II of the electron transport chain.[1]

This compound Dehydrogenase (SDH): The Crossroads of the TCA Cycle and Oxidative Phosphorylation

SDH is a unique enzyme complex embedded in the inner mitochondrial membrane, directly linking the TCA cycle to the electron transport chain.[1] It catalyzes the oxidation of this compound to fumarate, coupling this reaction to the reduction of ubiquinone (Coenzyme Q) to ubiquinol. This process is a vital source of electrons for oxidative phosphorylation.

The kinetic properties of SDH are critical for understanding its function and regulation. The Michaelis-Menten constant (Km) for this compound reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). These parameters can vary depending on the tissue and experimental conditions.

| Enzyme | Source | Apparent Km for this compound | Vmax | Reference |

| This compound Dehydrogenase (SDH) | Mouse Liver (Periportal Hepatocytes) | 1.2 ± 0.8 mM | 29 ± 2 µmol H2 equivalents/cm3/min | [2] |

| This compound Dehydrogenase (SDH) | Mouse Liver (Pericentral Hepatocytes) | 1.4 ± 1.0 mM | 21 ± 2 µmol H2 equivalents/cm3/min | [2] |

| This compound Dehydrogenase (SDH) | Bovine Heart Submitochondrial Particles | ~2 mM | Not Specified | [3] |

| This compound Dehydrogenase (SDH) | Rat Liver | 0.58 - 1.9 mM | Not Specified | [4] |

This compound Accumulation: A Hallmark of Metabolic Stress

Under normal physiological conditions, this compound concentrations are tightly regulated. However, in pathological states such as hypoxia, ischemia, and inflammation, a significant accumulation of this compound occurs.[5][6] This buildup is a consequence of several factors, including the inhibition of SDH activity due to a lack of its electron acceptor (oxidized FAD) and the reversal of the SDH reaction.[7]

| Condition | Compartment/Fluid | This compound Concentration | Reference |

| Normoxia | Mitochondrial Matrix | ~0.1 mM | [8] |

| Blood Plasma/Serum | 2-20 µM | [9] | |

| Hypoxia/Ischemia | Mitochondrial Matrix | Up to 6.0 mM | [8] |

| Myocardial Infarction Serum | Up to mM range | [10] | |

| Inflammation (LPS-stimulated macrophages) | Intracellular | ~30-fold increase | [11] |

| Cancer | Tumor Microenvironment | Elevated (Variable) | [12][13] |

| Type 2 Diabetes Plasma | ~47 - 125 µM | [9] | |

| Obesity Plasma | ~80 µM | [9] | |

| Endurance Exercise Plasma | ~93 µM | [9] |

This compound as a Signaling Molecule: Intracellular and Extracellular Actions

The accumulation of this compound is not merely a metabolic byproduct but a potent signal that elicits diverse cellular responses.

Intracellular Signaling: Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)

In the cytosol, elevated this compound levels inhibit the activity of prolyl hydroxylase (PHD) enzymes.[7][14] PHDs are responsible for hydroxylating the alpha subunit of the transcription factor HIF-1, marking it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to translocate to the nucleus and activate the transcription of genes involved in angiogenesis, glycolysis, and inflammation, even in the presence of oxygen (a phenomenon known as pseudohypoxia).[12][15][16] This stabilization of HIF-1α by this compound has been shown to be a key driver of inflammatory responses, such as the production of interleukin-1β (IL-1β).[11][15] In some cases, a robust 30-fold stabilization of HIF-1α protein has been observed following treatment with a PHD inhibitor.[9]

Extracellular Signaling: Activation of this compound Receptor 1 (SUCNR1/GPR91)

This compound can be transported out of the cell and act as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[10] SUCNR1 is expressed on a variety of cell types, including immune cells, endothelial cells, and cells of the kidney and liver.[17] Activation of SUCNR1 by this compound triggers downstream signaling cascades involving both Gi and Gq proteins, leading to various cellular responses such as immune cell activation, angiogenesis, and inflammation.[10][18] The signaling pathways can lead to the activation of MAP kinases like ERK1/2 and the production of nitric oxide and prostaglandins.[10]

Protein Succinylation: A Post-Translational Modification

Accumulated this compound can also lead to a post-translational modification known as succinylation, where a succinyl group is added to lysine (B10760008) residues of proteins.[8] This modification can alter the structure and function of proteins, thereby affecting various cellular processes. The extent of protein succinylation can be assessed by techniques such as Western blotting using pan-succinyl-lysine antibodies.[19][20][21]

Experimental Protocols

Quantification of this compound Levels

Several commercial kits are available for the colorimetric quantification of this compound. The general principle involves a series of enzymatic reactions that ultimately lead to the production of a colored product, which can be measured spectrophotometrically.

Experimental Workflow:

Detailed Protocol (Example based on commercial kits):

-

Sample Preparation:

-

For tissues, homogenize in ice-cold assay buffer.

-

For cells, lyse using the provided assay buffer.

-

Centrifuge to remove insoluble material and collect the supernatant.

-

-

Standard Curve Preparation:

-

Prepare a series of this compound standards of known concentrations.

-

-

Reaction Setup:

-

Add samples and standards to a 96-well plate.

-

Add the reaction mix (containing enzymes and a probe) to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

-

-

Calculation:

-

Determine the this compound concentration in the samples by comparing their absorbance to the standard curve.

-

LC-MS provides a highly sensitive and specific method for this compound quantification.

Detailed Protocol:

-

Sample Preparation:

-

For plasma or serum, precipitate proteins using a suitable agent (e.g., trichloroacetic acid).[22]

-

For cell pellets or tissues, lyse and homogenize the samples.[23]

-

Add a known amount of a stable isotope-labeled internal standard (e.g., 13C4-succinate).[24]

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to purify the sample.[24][25]

-

-

LC Separation:

-

Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18 or a mixed-mode column).[24][26]

-

Use a gradient elution with appropriate mobile phases (e.g., acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate).[26]

-

-

MS Detection:

-

Analyze the eluent using a mass spectrometer operating in negative ion mode.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.

-

-

Quantification:

-

Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and a calibration curve.

-

Measurement of this compound Dehydrogenase (SDH) Activity

SDH activity can be determined by monitoring the reduction of an artificial electron acceptor.

Experimental Workflow:

Detailed Protocol (Spectrophotometric Method):

-

Sample Preparation:

-

Isolate mitochondria from tissues or cells, or prepare a total cell/tissue lysate.

-

-

Reaction Mixture:

-

Assay Procedure:

-

Add the sample to the reaction mixture to initiate the reaction.

-

Immediately measure the absorbance of the electron acceptor at its maximum absorbance wavelength (e.g., 600 nm for DCPIP) in a spectrophotometer.

-

Continue to record the absorbance at regular intervals to monitor the decrease in absorbance as the electron acceptor is reduced.

-

-

Calculation:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The activity is typically expressed as units per milligram of protein.

-

Detection of Protein Succinylation by Western Blot

Detailed Protocol:

-

Protein Extraction:

-

Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors.[19]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

-

-

Blocking and Antibody Incubation:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a pan-succinyl-lysine primary antibody.[19]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Conclusion and Future Directions

This compound has transitioned from being viewed as a simple metabolic intermediate to a key signaling molecule that plays a central role in a variety of physiological and pathological processes. Its accumulation under metabolic stress serves as a critical signal that modulates inflammation, immune responses, and cellular adaptation to hypoxia. The ability of this compound to act both intracellularly to stabilize HIF-1α and extracellularly through its receptor SUCNR1 highlights the complexity of its signaling network.

For researchers and drug development professionals, understanding the multifaceted roles of this compound opens up new avenues for therapeutic intervention. Targeting this compound metabolism, transport, or its signaling pathways may offer novel strategies for the treatment of a range of diseases, including inflammatory disorders, ischemic injuries, and cancer. The experimental protocols and data presented in this guide provide a foundational resource for further investigation into the intricate world of this compound signaling and its therapeutic potential. Future research will undoubtedly continue to unravel the complex and context-dependent roles of this versatile metabolite.

References

- 1. scholarworks.uark.edu [scholarworks.uark.edu]

- 2. Initial reaction kinetics of this compound dehydrogenase in mouse liver studied with a real-time image analyser system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of this compound in Regulation of Immediate HIF-1α Expression in Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? | MDPI [mdpi.com]

- 9. Activation of HIF1α Rescues the Hypoxic Response and Reverses Metabolic Dysfunction in the Diabetic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. researchgate.net [researchgate.net]

- 15. Multiple faces of this compound beyond metabolism in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SUCNR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 18. orbi.uliege.be [orbi.uliege.be]

- 19. benchchem.com [benchchem.com]

- 20. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quantification of succinic acid levels, linked to this compound dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Succinic Acid Analyzed with LCMS - AppNote [mtc-usa.com]

- 27. web.as.uky.edu [web.as.uky.edu]

- 28. tycmhoffman.com [tycmhoffman.com]

Succinate Accumulation: A Core Nexus in Cancer and Ischemia/Reperfusion Injury

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate, a central metabolite in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in pathological conditions, most notably in cancer and ischemia/reperfusion (I/R) injury. Its accumulation, driven by factors such as mutations in this compound dehydrogenase (SDH), hypoxia, and inflammation, triggers a cascade of events that promote tumorigenesis and exacerbate tissue damage following reperfusion. This guide provides a comprehensive technical overview of the mechanisms underlying this compound accumulation and its downstream consequences, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Mechanisms of this compound Accumulation

This compound accumulation is a hallmark of certain cancers and a universal feature of ischemic tissues.[1] The primary mechanisms driving this accumulation are multifaceted and context-dependent.

In Cancer

In the context of oncology, the primary driver of this compound accumulation is often genetic. Mutations in the genes encoding the subunits of the SDH enzyme complex are frequently observed in various cancers, including paragangliomas, pheochromocytomas, gastrointestinal stromal tumors (GISTs), and renal cell carcinomas.[2] These mutations lead to a dysfunctional SDH enzyme, causing a bottleneck in the TCA cycle and a subsequent buildup of this compound.

Beyond genetic predisposition, the tumor microenvironment itself can foster this compound accumulation. Hypoxia, a common feature of solid tumors, can inhibit SDH activity and promote a shift towards anaerobic metabolism, further contributing to this compound buildup. Additionally, inflammatory signals within the tumor can modulate metabolic pathways, including the "GABA shunt," which can also lead to increased this compound levels.

In Ischemia/Reperfusion Injury

During ischemia, the lack of oxygen halts the electron transport chain, leading to a reversal of SDH activity.[1] This enzymatic reversal reduces fumarate (B1241708) to this compound, causing a rapid and substantial accumulation of this compound within the ischemic tissue.[1] This process is driven by the overflow of fumarate from purine (B94841) nucleotide breakdown and a partial reversal of the malate/aspartate shuttle.[1] Upon reperfusion, this accumulated this compound is rapidly oxidized by the restored oxygen supply, triggering a burst of reactive oxygen species (ROS) production.[1]

Quantitative Data on this compound Accumulation

The following tables summarize quantitative data on this compound levels in various cancer types and under ischemia/reperfusion conditions. This data highlights the significant elevation of this compound in these pathological states compared to normal tissues.

Table 1: this compound Levels in Human Tumors

| Tumor Type | This compound Concentration (nmol/g) | Fold Change vs. Normal | Reference |

| SDH-deficient Pheochromocytoma | 185.75 ± 57.24 | >4.5 | [3] |

| SDH-sufficient Pheochromocytoma | 40.02 ± 12.11 | - | [3] |

| SDH-deficient GIST | 73.25 ± 22.06 | >4.6 | [3] |

| SDH-sufficient GIST | 15.84 ± 2.65 | - | [3] |

Table 2: this compound Levels in Ischemia/Reperfusion

| Tissue | Condition | This compound Concentration (nmol/mg protein) | Reference |

| Mouse Heart | Normoxia | ~1 | [4] |

| Mouse Heart | 30 min Ischemia | ~10 | [4] |

| Pig Heart | Normoxia | ~0.5 | [4] |

| Pig Heart | 60 min Ischemia | ~6 | [4] |

| Human Heart | Normoxia | ~0.4 | [4] |

| Human Heart | 60 min Ischemia | ~4 | [4] |

| Rat Cortex | Sham | ~1.5 | [5] |

| Rat Cortex | MCAO (Ischemia) | ~4.5 | [5] |

| Rat Hippocampus | Sham | ~1 | [5] |

| Rat Hippocampus | MCAO (Ischemia) | ~3 | [5] |

Core Signaling Pathways

Accumulated this compound acts as a potent signaling molecule, primarily through two key mechanisms: the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the activation of the G-protein coupled receptor 91 (GPR91), also known as SUCNR1.

HIF-1α Stabilization

This compound inhibits the activity of prolyl hydroxylase (PHD) enzymes.[6] PHDs are responsible for hydroxylating HIF-1α, marking it for degradation under normoxic conditions.[6] By inhibiting PHDs, this compound leads to the stabilization and accumulation of HIF-1α, even in the presence of oxygen, a phenomenon termed "pseudohypoxia."[6] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of a wide range of genes involved in angiogenesis, cell proliferation, and metabolic reprogramming, all of which contribute to tumor growth and progression.[6]

SUCNR1 Signaling

Extracellular this compound can act as a ligand for SUCNR1, a G-protein coupled receptor expressed on the surface of various cell types, including cancer cells, immune cells, and endothelial cells.[7] Activation of SUCNR1 can trigger diverse downstream signaling cascades, including the activation of ERK1/2 and STAT3 pathways, which are known to promote cell proliferation, migration, and angiogenesis.[8] In the context of the tumor microenvironment, this compound-mediated SUCNR1 signaling on immune cells can modulate their function, contributing to a pro-tumorigenic inflammatory milieu.

Ischemia/Reperfusion Injury Pathway

In I/R injury, the central pathological event is the massive production of mitochondrial ROS upon reperfusion, driven by the rapid oxidation of accumulated this compound. This ROS burst overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, and ultimately culminating in cell death and tissue injury.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound metabolism.

Quantification of this compound by LC-MS/MS

This protocol is adapted for the quantification of this compound in biological samples.[9]

a) Sample Preparation (Solid Tissues):

-

Flash-freeze tissue samples in liquid nitrogen immediately after collection.

-

Weigh the frozen tissue (~10-50 mg).

-

Homogenize the tissue in 500 µL of ice-cold 80% methanol.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of 50% acetonitrile (B52724) for LC-MS/MS analysis.

b) LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of this compound (m/z 117.0 -> 73.0).

-

Use a stable isotope-labeled internal standard (e.g., ¹³C₄-succinate) for accurate quantification.

-

This compound Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH in isolated mitochondria or cell lysates.[10]

a) Reagents:

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM EDTA.

-

Substrate: 100 mM this compound.

-

Electron Acceptor: 2 mM 2,6-dichlorophenolindophenol (DCPIP).

-

Electron Mediator: 10 mM phenazine (B1670421) methosulfate (PMS).

-

Inhibitor (for control): 100 mM malonate.

b) Procedure:

-

Prepare cell or mitochondrial lysates in ice-cold assay buffer.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add 50 µg of protein to each well.

-

Add assay buffer to a final volume of 150 µL.

-

For control wells, add 10 µL of malonate solution.

-

Add 20 µL of DCPIP and 10 µL of PMS to each well.

-

Initiate the reaction by adding 20 µL of this compound solution.

-

Immediately measure the absorbance at 600 nm and continue to record the absorbance every minute for 10-15 minutes.

-

Calculate the rate of DCPIP reduction (decrease in absorbance at 600 nm) to determine SDH activity.

Western Blot for HIF-1α Stabilization

This protocol details the detection of HIF-1α protein levels by Western blot.[11][12]

a) Sample Preparation:

-

Culture cells under normoxic or hypoxic (1% O₂) conditions, or treat with a hypoxia-mimetic agent (e.g., CoCl₂).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

b) Electrophoresis and Transfer:

-

Load 20-40 µg of protein per lane on a 7.5% SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

c) Immunodetection:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the MitoSOX Red fluorescent probe to specifically detect mitochondrial superoxide (B77818).[13][14]

a) Reagents:

-

MitoSOX Red reagent (5 mM stock in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

b) Procedure:

-

Plate cells in a black-walled, clear-bottom 96-well plate.

-

Treat the cells as required (e.g., with this compound or under simulated I/R conditions).

-

Remove the culture medium and wash the cells with warm HBSS.

-

Load the cells with 5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

Therapeutic Implications and Future Directions

The central role of this compound accumulation in driving cancer progression and I/R injury makes it an attractive therapeutic target. Inhibitors of SDH, such as malonate and its derivatives, have shown promise in preclinical models by reducing this compound accumulation and its downstream pathological effects.[7] Furthermore, targeting the SUCNR1 signaling pathway may offer a novel approach to disrupt the pro-tumorigenic and pro-inflammatory actions of extracellular this compound.

Future research should focus on the development of more specific and potent inhibitors of this compound metabolism and signaling. A deeper understanding of the tissue-specific roles of this compound and the intricate crosstalk between its various signaling pathways will be crucial for the design of effective and targeted therapies for a range of diseases underpinned by this compound dysregulation.

References

- 1. Ischaemic accumulation of this compound controls reperfusion injury through mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utility of the this compound:fumarate ratio for assessing SDH dysfunction in different tumor types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ischemic accumulation of this compound induces Cdc42 succinylation and inhibits neural stem cell proliferation after cerebral ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | this compound metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of succinic acid levels, linked to this compound dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. 4.7. Measurement of Mitochondrial ROS Production Using MitoSOX Red [bio-protocol.org]

- 14. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

succinate receptor (SUCNR1/GPR91) discovery and function

An In-depth Technical Guide to the Succinate Receptor (SUCNR1/GPR91): Discovery and Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound receptor 1 (SUCNR1), formerly known as G protein-coupled receptor 91 (GPR91), is a Class A G protein-coupled receptor (GPCR) that has emerged as a critical sensor of metabolic stress.[1][2] this compound, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, is its endogenous ligand.[1][3] Under normal physiological conditions, this compound's role is primarily intracellular. However, during states of metabolic stress such as hypoxia, ischemia, or inflammation, this compound accumulates and is released into the extracellular space.[4][5][6] Extracellular this compound then acts as a signaling molecule, or "alarmin," by activating SUCNR1, thereby modulating a wide array of physiological and pathological processes.[1][4]

The receptor was first identified as an orphan receptor, GPR91, in 2001 through an expressed sequence tag data mining strategy.[4][7] A landmark 2004 study de-orphanized the receptor by identifying this compound as its specific ligand, leading to its renaming as SUCNR1.[4][7] This discovery established a direct link between cellular metabolism and GPCR signaling, opening new avenues for research into metabolic diseases, inflammation, and hypertension.[8][9] SUCNR1 is expressed in various tissues and cell types, including the kidneys, liver, adipose tissue, retina, hematopoietic progenitor cells, and immune cells like macrophages and dendritic cells.[2][3][7]

Signaling Pathways

SUCNR1 is a pleiotropic receptor, capable of coupling to multiple G protein families, primarily the Gq/11 and Gi/o pathways.[2][5][10] The specific pathway activated is often dependent on the cell type and the concentration of this compound.[5]

Gq/11-Mediated Pathway

Activation of the Gq/11 pathway is a prominent signaling cascade for SUCNR1.[10][11] Upon this compound binding, the Gαq subunit activates phospholipase Cβ (PLCβ).[5][11] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][11] The subsequent increase in intracellular calcium, along with DAG, activates various isoforms of protein kinase C (PKC), which phosphorylate downstream targets to elicit cellular responses like cytokine production and cell migration.[5]

Gi/o-Mediated Pathway

In addition to Gq coupling, SUCNR1 can also signal through the pertussis toxin-sensitive Gi/o pathway.[10] When activated, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors. In some cell types, such as human platelets, this Gi-mediated decrease in cAMP is a key part of the cellular response.[4] The Gβγ subunits released upon Gi activation can also independently trigger other signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

Physiological and Pathophysiological Roles

SUCNR1 activation is implicated in a wide range of (patho)physiological conditions, acting as a sensor for local metabolic stress.[1][4]

-

Hypertension and Renal Function: SUCNR1 plays a significant role in blood pressure regulation. In the kidney, elevated glucose or ischemic conditions lead to this compound accumulation, which activates SUCNR1 on the renal endothelium.[12] This triggers a signaling cascade involving nitric oxide and prostaglandin (B15479496) E2, ultimately causing the release of renin from juxtaglomerular cells.[7][12] The resulting activation of the renin-angiotensin system (RAS) leads to an increase in blood pressure, linking metabolic dysfunction directly to hypertension.[4][7][13]

-

Inflammation and Immunity: this compound acts as a pro-inflammatory signal by activating SUCNR1 on various immune cells.[6] For instance, it serves as a chemoattractant for immature dendritic cells and modulates the function of macrophages.[7][14] In macrophages, SUCNR1 signaling can enhance the production of pro-inflammatory cytokines like IL-1β, contributing to inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[8][15]

-

Retinal Angiogenesis: In the retina, ischemic conditions (retinopathy) lead to a pathological increase in this compound levels.[4] This activates SUCNR1 on retinal ganglion cells, promoting the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF), which drives abnormal blood vessel growth—a hallmark of diabetic retinopathy and age-related macular degeneration.[4][7][10]

-

Platelet Aggregation: SUCNR1 is highly expressed in human platelets.[4] Its activation by this compound can enhance platelet aggregation, suggesting a role in thrombosis, particularly in metabolic disease states where circulating this compound levels may be elevated.[4][16]

-

Cardiac Hypertrophy: The receptor is expressed in cardiomyocytes, where its activation can trigger hypertrophic gene expression through the ERK1/2 pathway.[4] This suggests that SUCNR1 may contribute directly to cardiac remodeling and hypertrophy in addition to its indirect effects via hypertension.[4]

Quantitative Data

The following tables summarize key quantitative data related to SUCNR1 activation and expression.

Table 1: Ligand Affinity and Potency at SUCNR1

| Compound | Assay Type | Species | EC₅₀ / IC₅₀ / K_d | Reference |

| This compound | cAMP Inhibition | Human | 29 µM (pEC₅₀ = 4.54) | [16] |

| This compound | Calcium Mobilization | Human | 17-56 µM | [17] |

| cis-Epoxysuccinic acid (cESA) | cAMP Inhibition | Human | 2.7 µM (pEC₅₀ = 5.57) | [16] |

| Maleate | Calcium Mobilization | Human | Lower potency than this compound | [17] |

| CHEMBL2153461 (Antagonist) | Inhibition of this compound-induced activity | Human | IC₅₀: 7 nM | [18] |

| CHEMBL4790324 (Antagonist) | [³⁵S]GTPγS binding | Human | IC₅₀: 25 nM | [18] |

| CHEMBL5399663 | Dissociation Constant | Human | K_d: 560 nM | [18] |

| CHEMBL5438140 | Dissociation Constant | Human | K_d: 990 nM | [18] |

Table 2: this compound Concentrations in Biological Fluids

| Condition | Species | Fluid | Concentration Range | Reference |

| Healthy | Human | Blood/Plasma | 6.1 µM to 23.5 µM | [19] |

| Healthy | Human | Blood/Plasma | 2-30 µM | [17] |

| Hypertension (SHR) | Rat | Blood | Elevated vs. controls | [13] |

| Type 2 Diabetes (db/db) | Mouse | Blood | Elevated vs. controls | [13] |

| Obesity (ob/ob) | Mouse | Blood | Elevated vs. controls | [13] |

| Hypertension | Human | Blood | No significant elevation vs. controls | [13] |

| Type 2 Diabetes | Human | Blood | No significant elevation vs. controls | [13] |

Key Experimental Methodologies

Investigating SUCNR1 function requires robust and specific assays. The methodologies for two common in vitro assays are detailed below.

Calcium Mobilization Assay

This is the primary method for assessing Gq-mediated SUCNR1 activation. The assay measures the transient increase in intracellular calcium concentration following receptor stimulation.[11]

Principle: Cells expressing SUCNR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[11][20] When this compound or an agonist binds to the receptor, the Gq pathway is activated, leading to IP3-mediated calcium release from the endoplasmic reticulum.[11] The dye binds to the released Ca²⁺, causing a significant increase in its fluorescence intensity, which is measured over time using a fluorometer, such as a FlexStation.[11][20][21]

Detailed Protocol:

-

Cell Culture and Plating:

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 3 Assay dye or Fura-2 AM) in a physiological salt solution (e.g., Krebs or Hank's Balanced Salt Solution) with 20 mM HEPES.[20][21] Probenecid (2.5 mM) may be included to prevent dye leakage from the cells.[21]

-

Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer.

-

Incubate the plate for 30-60 minutes at 37°C in the dark.[21]

-

-

Compound Preparation:

-

Prepare a 5X or 10X stock solution of this compound (agonist) or test compounds (agonists/antagonists) in the assay buffer.

-

-

Fluorescence Measurement:

-

Place the cell plate into a fluorescence microplate reader (e.g., FlexStation II/III).

-

Establish a stable baseline fluorescence reading for approximately 15-20 seconds.[21]

-

Using the instrument's integrated fluidics, add the agonist/compound solution to the wells.

-

Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 1-3 minutes to capture the transient calcium peak.[21]

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

For dose-response curves, plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

-

cAMP Inhibition Assay

This assay is used to measure Gi-mediated SUCNR1 activation by quantifying the inhibition of cAMP production.

Principle: Cells expressing SUCNR1 are first stimulated with an agent that raises intracellular cAMP levels, typically forskolin (B1673556), which directly activates adenylyl cyclase. The cells are then co-incubated with a SUCNR1 agonist. If SUCNR1 activates the Gi pathway, it will inhibit adenylyl cyclase, leading to a reduction in the forskolin-induced cAMP accumulation.[4] The amount of cAMP produced is then measured, often using a competitive immunoassay format like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).[14]

Detailed Protocol:

-

Cell Culture:

-

Culture SUCNR1-expressing cells in appropriate flasks or plates until they reach ~80-90% confluency.

-

-

Cell Stimulation:

-

Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram (B1679513) to prevent cAMP degradation.

-

Aliquot cells into a 96-well plate.

-

Add varying concentrations of the SUCNR1 agonist (e.g., this compound).

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative controls) to stimulate cAMP production.

-

Incubate for 15-30 minutes at room temperature or 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., Cayman Chemical cAMP Select ELISA Kit).[14]

-

Perform the competitive immunoassay:

-

Cell lysate (containing cAMP) is added to a plate pre-coated with a capture antibody.

-

A fixed amount of cAMP tracer (e.g., cAMP conjugated to an enzyme or fluorophore) is added.

-

The sample cAMP and the tracer compete for binding to the antibody. The signal from the tracer is inversely proportional to the amount of cAMP in the sample.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Plot the percent inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC₅₀ for inhibition.

-

References

- 1. Insight into SUCNR1 (GPR91) structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7tmantibodies.com [7tmantibodies.com]

- 3. SUCNR1 - Wikipedia [en.wikipedia.org]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The this compound Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. GPR91, a critical signaling mechanism in modulating pathophysiologic processes in chronic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SUCNR1/GPR91 - a potential role in renovascular hypertension | Antibody News: Novus Biologicals [novusbio.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Circulating this compound is elevated in rodent models of hypertension and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Multifaceted Actions of this compound as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 16. Identification and pharmacological characterization of this compound receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. BindingDB PrimarySearch_ki [bindingdb.org]

- 19. Extracellular this compound: A Physiological Messenger and a Pathological Trigger - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Succinate in Modulating Immune Cell Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once viewed solely as an intermediate in the tricarboxylic acid (TCA) cycle, succinate has emerged as a critical signaling molecule and a key modulator of the immune system.[1][2] This metabolite, which can accumulate in the cellular microenvironment during conditions such as hypoxia, inflammation, and metabolic stress, exerts pleiotropic effects on both innate and adaptive immunity.[1][2][3] this compound's immunomodulatory functions are mediated through two primary mechanisms: intracellularly, by stabilizing the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), and extracellularly, by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).[1][2][4] The functional consequences of this compound signaling are highly context-dependent, varying with the immune cell type, its activation state, and the surrounding tissue environment, leading to both pro- and anti-inflammatory outcomes.[5][6][7] This guide provides an in-depth technical overview of the mechanisms by which this compound influences macrophage, dendritic cell, and T cell activity, presenting key quantitative data, detailed experimental protocols, and visual signaling pathways to inform future research and therapeutic development.

This compound Signaling Pathways

This compound modulates immune cell function through distinct intracellular and extracellular pathways.

Intracellular Signaling: HIF-1α Stabilization

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, metabolic reprogramming leads to the accumulation of intracellular this compound.[1][8] This accumulation occurs due to factors like increased glutamine-dependent anaplerosis and the GABA shunt.[1][2] Elevated cytosolic this compound inhibits the activity of prolyl hydroxylase (PHD) enzymes.[1][2][4] PHDs normally mark the alpha subunit of HIF-1 for proteasomal degradation. By inhibiting PHDs, this compound leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and drive the transcription of pro-inflammatory genes, most notably IL1B.[1][4][8][9] Furthermore, the oxidation of this compound by this compound dehydrogenase (SDH) can generate mitochondrial reactive oxygen species (ROS), which can also contribute to HIF-1α stabilization.[1][2][10]

Extracellular Signaling: SUCNR1 Activation

This compound can be released into the extracellular space where it acts as a signaling molecule by binding to SUCNR1, a G protein-coupled receptor.[4] SUCNR1 activation triggers downstream signaling cascades that are cell-type specific. The receptor couples to both Gq and Gi alpha subunits.[11][12]

-

Gq Pathway : Activation of the Gq subunit stimulates phospholipase C (PLC), which cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is often associated with pro-inflammatory and migratory responses in cells like dendritic cells.[4][9][11]

-

Gi Pathway : Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This pathway has been linked to anti-inflammatory effects in macrophages.[13][14]

This compound's Role in Macrophage Function

This compound exerts a complex, dual role in macrophage polarization and function, contributing to both pro- and anti-inflammatory phenotypes.

Pro-inflammatory Effects

In classically activated (M1) macrophages stimulated with LPS, intracellular this compound accumulation drives IL-1β production via the HIF-1α pathway.[1][8][9] This positions this compound as a key metabolic signal that amplifies inflammatory responses.

Anti-inflammatory and Context-Dependent Effects

Conversely, several studies demonstrate that this compound can also have immunosuppressive effects. Exogenous, cell-permeable this compound (diethyl this compound) has been shown to suppress the secretion of inflammatory mediators like IL-6, TNF, and nitric oxide (NO) from LPS-stimulated macrophages, a mechanism that can be SUCNR1-independent.[5][15][16] Furthermore, activation of SUCNR1 on macrophages, particularly in the context of adipose tissue, can promote an anti-inflammatory M2-like phenotype and help resolve inflammation.[13][14] Studies have also shown that macrophages deficient in SUCNR1 exhibit an enhanced inflammatory response, suggesting a tonic anti-inflammatory role for this receptor.[5][15]

Quantitative Data: this compound's Effect on Macrophage Cytokine Secretion

| Cell Type | Stimulus | This compound Form | Concentration | Effect on Cytokine/Mediator | % Change / Fold Change | Reference |

| BMDMs | LPS (100 ng/mL) | Diethyl this compound | 5.0 mM | ↓ IL-6 Secretion | ~50% reduction | [15] |

| BMDMs | LPS (100 ng/mL) | Diethyl this compound | 5.0 mM | ↓ TNF Secretion | ~40% reduction | [15] |

| BMDMs | LPS + IFN-γ | Diethyl this compound | 5.0 mM | ↓ NO Secretion | ~60% reduction | [15] |

| BMDMs | LPS (100 ng/mL) | Diethyl this compound | 5.0 mM | ↓ Il1b mRNA Expression | ~75% reduction | [15] |

| SUCNR1-KO BMDMs | LPS (100 ng/mL) | N/A (Genetic KO) | N/A | ↑ IL-6 Secretion | ~1.5-fold increase vs WT | [15] |

| SUCNR1-KO BMDMs | LPS (100 ng/mL) | N/A (Genetic KO) | N/A | ↑ TNF Secretion | ~1.3-fold increase vs WT | [15] |

BMDMs: Bone Marrow-Derived Macrophages

Experimental Protocol: In Vitro Macrophage Stimulation and Analysis

This protocol outlines a general method for assessing the effect of this compound on macrophage activation, based on methodologies described in the literature.[15][17]

-

Cell Culture:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).

-

-

This compound Pre-treatment and Stimulation:

-

Plate mature BMDMs in 24-well plates at a density of 0.5 x 10^6 cells/well.

-

One hour prior to stimulation, pre-treat cells with a cell-permeable form of this compound (e.g., Diethyl this compound) at a final concentration range of 0.5 mM to 5 mM. Use a vehicle control (e.g., DMSO or PBS).

-

Stimulate macrophages with LPS (100 ng/mL) with or without IFN-γ (10 U/mL) for a specified duration (e.g., 4 hours for mRNA analysis, 24 hours for cytokine secretion).

-

-

Analysis of Inflammatory Mediators:

-

Cytokine Secretion (ELISA):

-

Collect the cell culture supernatant after 24 hours.

-

Centrifuge to remove cellular debris.

-

Measure the concentration of cytokines (e.g., IL-6, TNF) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Nitric Oxide (NO) Secretion (Griess Assay):

-

Collect supernatant after 24 hours.

-

Use a Griess Reagent System to measure the nitrite (B80452) concentration, which is a stable product of NO.

-

-

Gene Expression (qPCR):

-

After 4 hours of stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., Il1b, Tnf, Il6) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.

-

-

-

Analysis of Cell Surface Markers (Flow Cytometry):

-

After 24 hours, gently scrape the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain cells with fluorescently-labeled antibodies against surface markers of activation (e.g., CD86, CD40) for 30 minutes on ice.

-

Wash the cells and analyze them on a flow cytometer.

-

This compound's Role in Dendritic Cell (DC) Function

This compound acts as a pro-inflammatory signal for dendritic cells, enhancing their ability to initiate adaptive immune responses.

DC Maturation, Migration, and Cytokine Production

Immature DCs express high levels of SUCNR1.[1][18] Upon encountering this compound in the extracellular environment—a signal of nearby cell stress or necrosis—DCs undergo maturation.[4][18] this compound promotes DC migration to draining lymph nodes, a critical step for antigen presentation to T cells.[4][9][19] Furthermore, this compound can act in synergy with Toll-like receptor (TLR) ligands to significantly boost the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][3][9][19]

Quantitative Data: this compound's Effect on Dendritic Cell Cytokine Secretion

| Cell Type | Stimulus | This compound Concentration | Effect on Cytokine | Fold Change | Reference |

| Mouse Mo-DCs | Poly(I:C) (TLR3 ligand) | 500 µM | ↑ IL-1β Secretion | Synergistic increase | [9] |

| Human Mo-DCs | R-837 (TLR7 ligand) | 500 µM | ↑ TNF-α Secretion | Synergistic increase | [9] |

Mo-DCs: Monocyte-Derived Dendritic Cells

Experimental Protocol: In Vitro DC Maturation and Cytokine Analysis

This protocol describes a method for assessing the synergistic effect of this compound and TLR ligands on DC activation.[9]

-

Cell Culture:

-

Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS) using CD14 microbeads.

-

Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) for 5-6 days to generate immature monocyte-derived DCs (Mo-DCs).

-

-

Stimulation:

-

Plate immature Mo-DCs in 96-well plates.

-

Stimulate cells for 18-24 hours with a TLR ligand (e.g., Poly(I:C) at 10 µg/mL or R-837 at 1 µg/mL) in the presence or absence of this compound (e.g., 500 µM).

-

-

Analysis:

-

Collect supernatant and measure cytokine concentrations (e.g., TNF-α, IL-1β) using ELISA or a multiplex bead array assay.

-

Analyze the expression of maturation markers (e.g., CD83, CD86, HLA-DR) on the cell surface by flow cytometry.

-

This compound's Role in T Cell Function

The influence of this compound on T cells is multifaceted, with evidence supporting both immunosuppressive and pro-inflammatory roles.

Inhibition of Effector Function

Exposure of activated human CD4+ and CD8+ T cells to high concentrations of this compound has been shown to suppress their effector functions. This includes a reduction in degranulation and a broad inhibition of cytokine secretion, including the critical anti-tumor cytokine IFN-γ.[4][20] This suggests that in tumor microenvironments where this compound can accumulate, it may contribute to an immunosuppressive landscape.

Promotion of Pro-Inflammatory Lineages

In contrast, studies focusing on intracellular metabolic pathways have shown that genetic deficiency in SDH leads to this compound accumulation and a lower α-ketoglutarate/succinate ratio.[21] This metabolic state was found to promote the differentiation of T cells into pro-inflammatory Th1 and Th17 lineages.[4][18][21] In a model of experimental autoimmune uveitis, the this compound-SUCNR1 axis was shown to enhance Th1/Th17 cell frequencies and their production of IFN-γ and IL-17A.[4][18]

Enhancement of T Cell Stemness

Recent research has uncovered a novel role for this compound in preserving the fitness of CD8+ T cells. Sustained exposure to this compound was found to promote the survival of CD8+ T cells and facilitate the generation and maintenance of a stem-like subpopulation.[22] These this compound-conditioned T cells displayed superior long-term persistence and tumor-clearing capacity, highlighting a potential therapeutic application for this compound in T cell-based immunotherapies.[22]

Quantitative Data: this compound's Effect on T Cell Function

| Cell Type | Condition | This compound Concentration | Effect | % Change | Reference |

| Human CD4+ T cells | Activated (72h) | 1 mM | ↓ IFN-γ Secretion | ~50% reduction | [20] |

| Human CD8+ T cells | Activated (72h) | 1 mM | ↓ IFN-γ Secretion | ~40% reduction | [20] |

| Human CD8+ T cells | Activated (72h) | 1 mM | ↓ Degranulation (CD107a) | ~30% reduction | [20] |

| Mouse CD4+ T cells | Th1 Polarization | Cell-permeable this compound | ↑ IFN-γ+ cells | Enhanced differentiation | [21] |

| Mouse CD4+ T cells | Th17 Polarization | Cell-permeable this compound | ↑ IL-17+ cells | Enhanced differentiation | [21] |

General Experimental Workflow

Investigating the role of this compound in immune cell function typically follows a structured workflow, from initial cell culture and treatment to multi-level analysis of the cellular response.

Conclusion and Future Directions

This compound is a pleiotropic metabolic signal that plays a crucial and complex role in regulating the activity of macrophages, dendritic cells, and T cells. Its ability to act both intracellularly via HIF-1α and extracellularly via SUCNR1 allows it to fine-tune immune responses in a highly context-dependent manner. This dual functionality makes the this compound signaling axis a compelling target for therapeutic intervention in a range of diseases characterized by immune dysregulation, including chronic inflammatory disorders, autoimmune diseases, and cancer.[3][4][23]